6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring, which imparts unique physical and chemical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Fluoro-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The presence of the fluorine atoms and the trifluoromethyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. In medicinal chemistry, this compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
6-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C7H3F4NO |
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Molecular Weight |
193.10 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-3H |
InChI Key |
MKWATYKDGHIWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)C(F)(F)F |
Origin of Product |
United States |
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